molecular formula C17H19N3O2S B2385213 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207006-13-0

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2385213
M. Wt: 329.42
InChI Key: QWSNYPMFCOYPII-UHFFFAOYSA-N
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Description

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound with potential applications in scientific research. This compound has shown promise in various studies for its ability to interact with biological systems and affect physiological processes.

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

The compound has been involved in research focused on the synthesis of tetrahydroquinoline derivatives. For instance, Elkholy and Morsy (2006) studied the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives and their antimicrobial activities. The research emphasizes the compound's potential as a precursor in the synthesis of chemically diverse derivatives with significant biological activities, including antimicrobial properties (Elkholy & Morsy, 2006).

Novel Acetylcholinesterase Inhibitors

Compounds related to 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea have been explored for their potential as acetylcholinesterase inhibitors. A study by Vidaluc et al. (1995) synthesized and evaluated flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas for their antiacetylcholinesterase activity, indicating the significance of the compound's structure in developing treatments for conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Anticancer Research

Another important application of related compounds is in anticancer research. Mohler et al. (2006) discovered that tetrahydroisoquinoline derivatives exhibit selective blocking of glioma growth, highlighting the compound's potential as a scaffold for developing new anticancer agents (Mohler et al., 2006).

Synthesis of Novel Analgesic Agents

Research by Kidwai and Negi (1997) involved the synthesis of novel quinoline derivatives, demonstrating several times higher analgesic activity than noramidopyrine. This study underscores the compound's utility in generating potent analgesic agents (Kidwai & Negi, 1997).

Metal-Controlled Assembly and Selectivity in Anion Receptors

Amendola et al. (2006) explored the metal-controlled assembly and selectivity of a urea-based anion receptor, revealing the compound's potential in creating selective anion receptors for chemical sensing and separation technologies (Amendola et al., 2006).

properties

IUPAC Name

1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12(21)20-7-6-13-4-5-15(9-14(13)11-20)19-17(22)18-10-16-3-2-8-23-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSNYPMFCOYPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

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